2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,5-dimethylphenyl)acetamide
Description
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,5-dimethylphenyl)acetamide is a sulfonylpiperidine-substituted acetamide derivative characterized by a 3,5-dimethylphenyl group attached to the acetamide nitrogen and a 4-chlorophenylsulfonyl-piperidinyl moiety at the α-carbon. This article compares the compound with structurally and functionally related derivatives, emphasizing crystallography, biological activity, and applications.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-11-16(2)13-18(12-15)23-21(25)14-19-5-3-4-10-24(19)28(26,27)20-8-6-17(22)7-9-20/h6-9,11-13,19H,3-5,10,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAGBQCXXZQYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Sulfonyl Group: The 4-chlorophenylsulfonyl group is introduced via a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, where the piperidine derivative is reacted with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,5-dimethylphenyl)acetamide exhibit significant biological activities, including:
- Anti-inflammatory Properties : Studies have shown that related compounds demonstrate anti-inflammatory effects through inhibition of specific pathways involved in inflammation .
- Anticancer Activity : The compound's structure allows it to interact with various molecular targets associated with cancer cell proliferation and survival, making it a candidate for further investigation in oncology .
- Enzyme Inhibition : The sulfonamide group is known to enhance enzyme inhibition, which can be beneficial in developing drugs targeting specific enzymes involved in disease processes .
Case Study 1: Anti-inflammatory Activity
In a study published by De Gruyter, a related compound was found to exhibit significant anti-inflammatory activity through selective inhibition of the COX-II enzyme. The structure-activity relationship indicated that modifications to the sulfonamide moiety could enhance efficacy against inflammatory diseases .
Case Study 2: Anticancer Potential
Another study investigated the anticancer properties of similar piperidine derivatives. The results suggested that these compounds could induce apoptosis in cancer cells and inhibit tumor growth in vivo, highlighting their potential as therapeutic agents against various cancers .
Mechanism of Action
The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and acetamide groups are key to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Crystallographic Data for Selected Acetamides
- Meta-Substitution Effects: The 3,5-dimethylphenyl group induces steric bulk, leading to unique crystal packing (e.g., two molecules per asymmetric unit in trichloro derivatives) compared to monosubstituted analogs .
- Hydrogen Bonding : All compounds exhibit N–H⋯O and C–H⋯O interactions, forming chains or dimers. The 3,5-dimethylphenyl derivatives show enhanced intermolecular interactions due to methyl group electron-donating effects .
Table 2: Antimicrobial Activity of Sulfonylacetamides
- 3,5-Dimethylphenyl Role: The 3,5-dimethyl substitution in compound 4e correlates with higher activity against P. aeruginosa compared to p-tolyl analogs, likely due to improved lipophilicity or target binding .
Table 3: Chloroacetamide Herbicides
- Chlorine vs. Sulfonyl : The 4-chlorophenylsulfonyl group in the target compound could introduce distinct mode-of-action pathways compared to chloroacetamide herbicides .
Biological Activity
The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,5-dimethylphenyl)acetamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 424.92 g/mol. The presence of the chlorophenyl and dimethylphenyl groups enhances its chemical reactivity and biological activity.
Key Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.92 g/mol |
| Functional Groups | Piperidine, Sulfonyl, Acetamide |
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antibacterial Activity : Preliminary studies suggest that sulfonamide derivatives can exhibit significant antibacterial properties against various bacterial strains. For instance, compounds containing the piperidine nucleus have been shown to possess moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound is also of interest for its potential as an enzyme inhibitor. It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, with some derivatives demonstrating strong inhibitory activity. For example, certain synthesized compounds showed IC50 values as low as 0.63 µM against AChE, indicating potent enzyme inhibition .
- Anticancer Potential : Similar compounds have been investigated for their anticancer properties. Studies have shown that piperidine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells .
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind effectively to these targets, modulating their activity and leading to various biological effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antibacterial Screening : In one study, a series of piperidine derivatives were synthesized and screened for antibacterial activity. The results indicated that some compounds exhibited significant inhibition against multiple bacterial strains, supporting their potential therapeutic applications .
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibitory properties of synthesized sulfonamide derivatives. The study revealed strong inhibition against urease and AChE, with several compounds achieving IC50 values significantly lower than standard reference drugs .
- Anticancer Activity : Research has demonstrated that piperidine-based compounds can act as effective antiproliferative agents in various cancer cell lines, highlighting their potential utility in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves sulfonylation of the piperidine intermediate followed by coupling with the acetamide moiety. For example, refluxing N-(4-chloro-2-nitrophenyl)methane sulfonamide with acetic anhydride under controlled conditions can yield sulfonamide intermediates, as demonstrated in analogous syntheses . Optimization can be achieved via statistical experimental design (e.g., factorial design or response surface methodology) to identify critical parameters like temperature, solvent polarity, and reaction time. These methods reduce trial-and-error approaches and systematically improve yield .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperidine ring conformation. For example, splitting patterns in H NMR distinguish axial/equatorial protons in the piperidine ring .
- X-ray Crystallography : Resolves bond lengths and torsion angles, particularly for sulfonamide and acetamide groups, as seen in structurally similar N-(4-chloro-2-nitrophenyl) derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for chlorine atoms .
Q. What are the known biological targets or mechanisms of action associated with this acetamide derivative?
- Methodological Answer : While specific targets for this compound require further study, structurally related N-substituted acetamides exhibit activity as enzyme inhibitors (e.g., acetylcholinesterase) or receptor modulators. For example, sulfonamide-containing analogs interact with GABA receptors or serotonin transporters, suggesting potential neurological applications. Mechanism elucidation involves:
- Molecular Docking : To predict binding affinity with target proteins .
- In Vitro Assays : Competitive binding studies using radiolabeled ligands to quantify inhibition constants (e.g., IC) .
Advanced Research Questions
Q. How can computational chemistry tools be integrated into experimental design to predict reactivity or stability?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and intermediate stability. For instance, the ICReDD framework combines quantum calculations with experimental data to predict optimal sulfonylation conditions .
- Molecular Dynamics (MD) Simulations : Assess solvation effects and conformational flexibility of the piperidine ring in different solvents .
- Machine Learning : Train models on existing reaction datasets to predict yields or side reactions for novel derivatives .
Q. What methodologies are effective in resolving contradictions between experimental data and theoretical predictions?
- Methodological Answer :
- Feedback Loop Integration : Cross-validate computational predictions (e.g., DFT-derived activation energies) with experimental kinetic data. Discrepancies in sulfonamide group reactivity can be resolved by adjusting solvent parameters in simulations .
- Sensitivity Analysis : Identify which theoretical assumptions (e.g., implicit vs. explicit solvent models) most impact prediction accuracy .
- Multi-Method Validation : Combine X-ray crystallography (experimental bond lengths) and DFT-optimized geometries to refine computational models .
Q. How can reaction path search methods and transition state analysis elucidate the sulfonylation mechanism?
- Methodological Answer :
- Intrinsic Reaction Coordinate (IRC) Analysis : Trace the energy pathway from reactants to products, identifying intermediates during sulfonamide formation. For example, IRC analysis of analogous reactions revealed a zwitterionic transition state stabilized by polar solvents .
- Non-Covalent Interaction (NCI) Analysis : Visualize weak interactions (e.g., C–H⋯O) that stabilize transition states, critical for regioselectivity in sulfonylation .
Q. What statistical approaches are recommended for optimizing multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Factorial Design : Screen variables (e.g., temperature, catalyst loading) in early steps to identify critical factors affecting intermediate purity .
- Response Surface Methodology (RSM) : Optimize coupling reaction yield by modeling interactions between pH and reagent stoichiometry .
- Bayesian Optimization : Efficiently navigate high-dimensional parameter spaces for late-stage functionalization, minimizing experimental runs .
Data Contradiction Analysis
- Case Example : Conflicting NMR data for piperidine ring conformation (chair vs. boat) may arise from solvent polarity differences.
- Resolution Strategy :
Perform variable-temperature NMR in deuterated DMSO and CDCl to assess solvent-dependent conformational equilibrium .
Compare with MD simulations of solvated structures to identify dominant conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
